Omtlv

Vasopressin pharmacology Pressor activity Species-specific responses

Researchers studying species-specific vasopressin pharmacology need Omtlv-generic lysine vasopressin lacks position 2 O-methylation and cannot replicate its dual partial agonist/antagonist pressor activity. • Species-divergent pressor profile: partial agonism + antagonist properties in rat; greater pressor effect in cat/rabbit • Retains antidiuretic activity with reduced pressor potency vs. unmodified lysine vasopressin • Essential SAR comparator for 2-O-alkyltyrosine vasopressin analog development Supplied at ≥95% purity; standard research quantities with custom bulk available, global shipping.

Molecular Formula C47H67N13O12S2
Molecular Weight 1070.2 g/mol
CAS No. 31025-42-0
Cat. No. B14676022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmtlv
CAS31025-42-0
Molecular FormulaC47H67N13O12S2
Molecular Weight1070.2 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4
InChIInChI=1S/C47H67N13O12S2/c1-72-28-14-12-27(13-15-28)21-32-44(68)57-33(20-26-8-3-2-4-9-26)43(67)54-31(16-17-37(50)61)42(66)58-34(22-38(51)62)45(69)59-35(25-74-73-24-29(49)40(64)56-32)47(71)60-19-7-11-36(60)46(70)55-30(10-5-6-18-48)41(65)53-23-39(52)63/h2-4,8-9,12-15,29-36H,5-7,10-11,16-25,48-49H2,1H3,(H2,50,61)(H2,51,62)(H2,52,63)(H,53,65)(H,54,67)(H,55,70)(H,56,64)(H,57,68)(H,58,66)(H,59,69)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1
InChIKeyXHHCHEZGNAKTDL-VTGDPKQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Omtlv: 2-O-Methyltyrosine Vasopressin Analog


Omtlv, chemically designated as [2-O-methyl-L-tyrosine]-8-L-lysine-vasopressin , is a synthetic peptide analog of the endogenous neurohypophyseal hormone lysine vasopressin. This compound belongs to the vasopressin analog class, characterized by a single structural modification: the O-methylation of the hydroxyl group on the tyrosine residue at position 2 of the nonapeptide sequence [1]. The compound has a molecular formula of C47H67N13O12S2 and a molecular weight of 1070.2 g/mol, with commercial availability typically at 95% purity . Omtlv was first synthesized in 1963 by Siedel, Sturm, and Geiger as part of early structure-activity relationship studies investigating how tyrosine side-chain modifications alter the pharmacological profile of vasopressin [1].

Why Omtlv Cannot Be Substituted


The O-methylation at position 2 of Omtlv fundamentally alters its interaction with vasopressin receptors, producing a pharmacological profile that differs markedly from both the parent hormone lysine vasopressin and other vasopressin analogs lacking this modification [1]. In head-to-head comparative studies, Omtlv exhibits species-dependent pressor activity that deviates significantly from lysine vasopressin, and crucially, it demonstrates partial agonism with concurrent antagonist properties at vasopressor receptors—a dual functional phenotype absent in unmodified lysine vasopressin [1]. Furthermore, Omtlv retains antidiuretic activity while displaying reduced pressor potency, distinguishing it from analogs modified at position 9 that lose pressor activity entirely [2]. These receptor-selective functional differences mean that procurement of a generic vasopressin analog without position 2 O-methylation will not replicate Omtlv's unique pharmacological signature in experimental systems requiring this specific receptor interaction profile.

Omtlv Comparative Evidence


Species-Dependent Pressor Activity Divergence

In a direct head-to-head comparison, Omtlv (2-O-methyltyrosine-8-lysinevasopressin) demonstrated markedly reduced pressor activity relative to the parent hormone lysine vasopressin across multiple species, with the degree of attenuation varying significantly by species [1]. Vogel & Hergott (1963) initially reported that Omtlv possesses some pressor activity while concurrently inhibiting the pressor action of vasopressin in the rat [1]. In decerebrate cats and rabbits, Omtlv exhibited a greater pressor effect but no inhibition was recorded [1]. This species-dependent pharmacological behavior is not observed with unmodified lysine vasopressin, which acts as a consistent pressor agonist across these species [1].

Vasopressin pharmacology Pressor activity Species-specific responses

Partial Agonism and Antagonist Activity at Vasopressor Receptors

Omtlv exhibits a dual functional phenotype—partial agonism coupled with antagonist activity—at vasopressor receptors, a property directly attributable to the 2-O-methyltyrosine modification [1]. Vogel & Hergott (1963) reported that Omtlv, while possessing some pressor activity, inhibited the pressor action of vasopressin in the rat [1]. This partial agonist/antagonist profile contrasts with unmodified lysine vasopressin, which functions solely as a full agonist at vasopressor receptors [1]. The antagonist activity of Omtlv was subsequently confirmed in later studies showing that O-alkylated tyrosine derivatives serve as effective vasopressor antagonists [2], with the 2-O-methyl substitution being a key structural determinant for this functional switch.

Vasopressin receptor antagonism Partial agonism Structure-activity relationship

Retained Antidiuretic Activity with Reduced Pressor Effect

Pharmacological characterization studies revealed that Omtlv retains a vasopressin-like antidiuretic effect while exhibiting reduced pressor activity [1]. This profile differs from vasopressin analogs with position 9 modifications, which lose virtually all pressor activity but retain 10-70% of the antidiuretic activity of their parent hormones [2]. The retention of antidiuretic activity in Omtlv indicates that the 2-O-methyltyrosine modification selectively modulates pressor receptor interactions while preserving antidiuretic receptor activation—a functional dissociation not achieved with unmodified lysine vasopressin, which exhibits full activity at both receptor types [1].

Antidiuretic activity Vasopressin receptor selectivity Structure-activity relationship

Natriferic Activity Suppression by 2-O-Methylation

Structure-activity studies on vasopressin analogs have demonstrated that O-methylation of tyrosine at position 2, when combined with cyclic structure introduction at position 1, results in full suppression of natriferic activity (sodium transport stimulation in frog skin) [1]. In analogs containing both modifications, no change in electrical parameters of frog skin was observed, representing complete loss of natriferic function [1]. In contrast, unmodified arginine vasopressin (AVP) stimulates significant sodium transport, and analogs with only position 1 cyclic modification exhibit approximately 70% reduction in natriferic activity [1]. While Omtlv lacks the position 1 cyclic modification, this evidence demonstrates that the 2-O-methyltyrosine modification contributes mechanistically to natriferic activity suppression and represents a key structural determinant distinguishing Omtlv from non-methylated vasopressin analogs in sodium transport modulation.

Natriferic activity Sodium transport Vasopressin analog

Omtlv Research Applications


Species-Specific Vasopressin Receptor Pharmacology Studies

Omtlv is uniquely suited for comparative pharmacology studies investigating species-dependent vasopressin receptor responses. Unlike lysine vasopressin, which exhibits consistent pressor agonism across rat, rabbit, and cat models, Omtlv demonstrates species-divergent activity: partial agonism with antagonist properties in rat versus greater pressor effect without inhibition in cat and rabbit [1]. This species-specific functional profile makes Omtlv an essential tool for researchers studying interspecies differences in vasopressin receptor structure, signaling, or tissue distribution, and it cannot be replaced by unmodified lysine vasopressin in such investigations [1].

Partial Agonist/Antagonist Mechanistic Studies at Vasopressor Receptors

For experimental protocols requiring a vasopressin analog with dual partial agonist/antagonist functionality at vasopressor receptors, Omtlv serves as a distinctive pharmacological probe. Its ability to both stimulate and inhibit pressor responses—a property directly linked to the 2-O-methyltyrosine modification—enables investigation of receptor activation thresholds, spare receptor concepts, and biased signaling pathways that cannot be studied with full agonist analogs [1]. This dual activity has been confirmed in rat pressor assays where Omtlv inhibits the pressor action of co-administered vasopressin while maintaining its own partial pressor effect [1].

Structure-Activity Relationship Studies of Tyrosine Side-Chain Modifications

Omtlv is a critical reference compound for systematic structure-activity relationship (SAR) studies investigating how tyrosine hydroxyl group modifications alter vasopressin pharmacology. The O-methylation at position 2 represents a specific, well-characterized chemical modification with documented functional consequences: altered pressor activity profile, retention of antidiuretic activity, and introduction of partial antagonism [1]. Subsequent research has confirmed that 2-O-alkyltyrosine substitutions (methyl and ethyl) constitute a key structural class for developing vasopressin receptor antagonists and selective antidiuretic agonists [2]. Omtlv therefore provides a foundational comparator for SAR studies evaluating other tyrosine modifications or extended O-alkyl chain lengths [1].

Epithelial Sodium Transport Modulation Research

Based on class-level evidence demonstrating that 2-O-methylation contributes to suppression of vasopressin-stimulated sodium transport [1], Omtlv may be applicable in studies examining the role of vasopressin analogs in epithelial ion transport. While Omtlv lacks the position 1 cyclic modification that fully suppresses natriferic activity when combined with 2-O-methylation, the compound provides a valuable intermediate probe for dissecting the independent contribution of position 2 tyrosine methylation to sodium transport regulation. This application is distinct from studies using non-methylated lysine vasopressin, which stimulates full sodium transport [1].

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